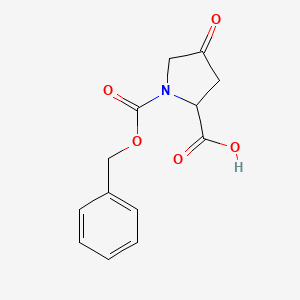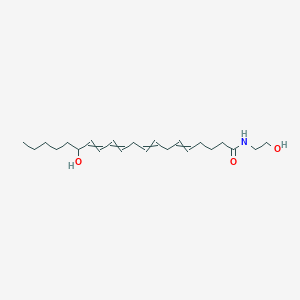
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide is a complex organic compound with the molecular formula C22H37NO3. It is known for its unique structure, which includes multiple double bonds and hydroxyl groups. This compound is often studied for its potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide typically involves the reaction of arachidonic acid with ethanolamine under specific conditions. The process may include the use of catalysts such as methanol sodium in a solvent mixture of hexane and ethanol . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction can lead to saturated compounds.
Applications De Recherche Scientifique
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and pain management.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide involves its interaction with specific molecular targets such as cannabinoid receptors (CB1 and CB2) and other receptors like GPR18 and GPR55 . These interactions can modulate various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H37NO3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26) |
Clé InChI |
XZQKRCUYLKDPEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
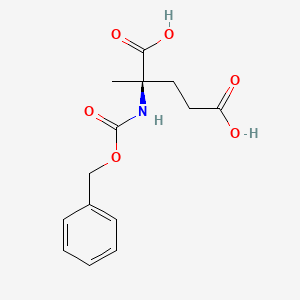
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
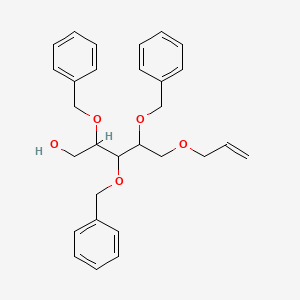
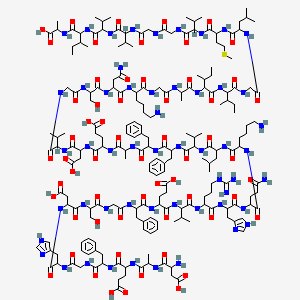
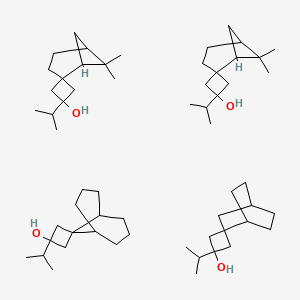
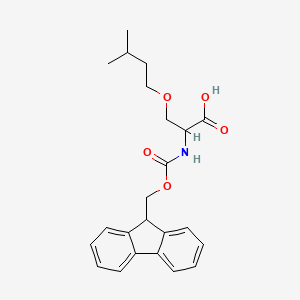

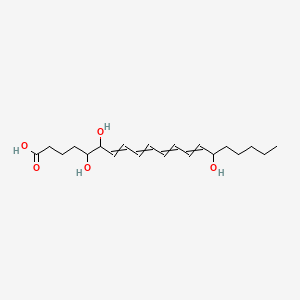
![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)

